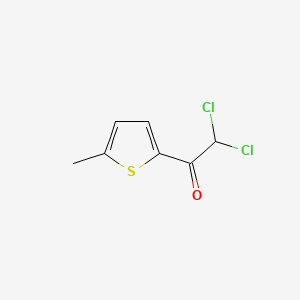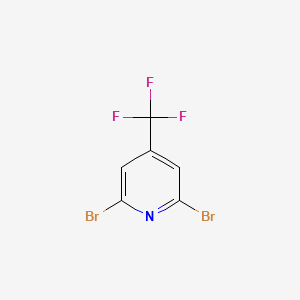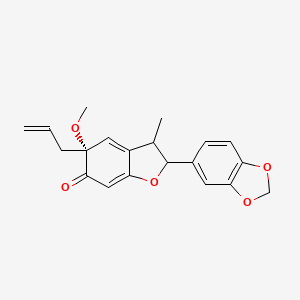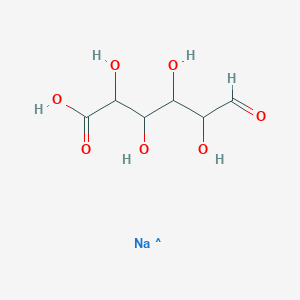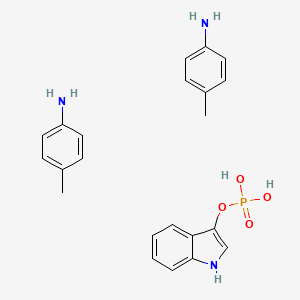
己酸乙酯-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Caproate-d11, also known as Ethyl Hexanoate-d11, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
科学研究应用
Ethyl Caproate-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and mass spectrometry to quantify the presence of similar compounds.
Biological Studies: Helps in tracing metabolic pathways and studying enzyme kinetics.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.
Industrial Applications: Utilized in the flavor and fragrance industry to study the behavior of esters in various formulations.
作用机制
Target of Action
Ethyl Caproate-d11, also known as Ethyl hexanoate-d11 , is a biochemical used for proteomics research . .
Mode of Action
It’s worth noting that its non-deuterated form, ethyl caproate, is produced by certain yeast strains during fermentation . This suggests that Ethyl Caproate-d11 might interact with similar biochemical processes.
Biochemical Pathways
Ethyl Caproate-d11 is likely involved in the same biochemical pathways as Ethyl Caproate. In the case of Ethyl Caproate, it is synthesized from ethanol and caproic acid (C6 medium-chain fatty acid) by yeast during the fermentation process . The yeast strain YX3307, identified as Clavispora lusitaniae, has been found to produce a large amount of Ethyl Caproate . The synthesis of Ethyl Caproate is likely facilitated by an intracellular enzyme or cell membrane enzyme .
Result of Action
The non-deuterated form, ethyl caproate, is known to contribute to the flavor profile of certain fermented beverages .
Action Environment
The production of Ethyl Caproate, and likely Ethyl Caproate-d11, can be influenced by various environmental factors. For instance, the yeast strain YX3307 was found to produce the highest yield of Ethyl Caproate under specific culture conditions: inoculum size 7.5% (v/v), seed cell age 30 h, sorghum hydrolysate medium (SHM) with a sugar content of 10 Brix and an initial pH of 6.0; incubation at 28°C with shaking at 180 rpm for 32 h; addition of 10% (v/v) anhydrous ethanol and 0.04% (v/v) caproic acid at 32 and 40 h, respectively, static culture at 20°C until 72 h .
生化分析
Biochemical Properties
Ethyl Caproate-d11 interacts with various enzymes and proteins in biochemical reactions. A yeast named YX3307, identified as Clavispora lusitaniae, has been found to synthesize Ethyl Caproate-d11 . This yeast produces a large amount of Ethyl Caproate-d11, more than ethyl acetate, ethyl lactate, ethyl butyrate, and ethyl octanoate . The synthesis of Ethyl Caproate-d11 in this yeast is facilitated by an intracellular enzyme or cell membrane enzyme .
Cellular Effects
The effects of Ethyl Caproate-d11 on cells are largely derived from its interactions with various biomolecules. In the yeast Clavispora lusitaniae, Ethyl Caproate-d11 influences cellular function by interacting with intracellular enzymes or cell membrane enzymes
Molecular Mechanism
The molecular mechanism of Ethyl Caproate-d11 involves its interactions with biomolecules at the molecular level. It is synthesized in the yeast Clavispora lusitaniae through the action of intracellular enzymes or cell membrane enzymes . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl Caproate-d11 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C6H11COOH+C2H5OD→C6H11COOC2H5D+H2O
Industrial Production Methods: In an industrial setting, the production of Ethyl Caproate-d11 involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common to achieve the desired product.
化学反应分析
Types of Reactions: Ethyl Caproate-d11 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Ethyl Caproate-d11 can be hydrolyzed back to hexanoic acid and deuterated ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under strong oxidative conditions, Ethyl Caproate-d11 can be oxidized to produce hexanoic acid and other by-products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Hexanoic acid and deuterated ethanol.
Transesterification: Different esters and alcohols.
Oxidation: Hexanoic acid and other oxidation by-products.
相似化合物的比较
Ethyl Caproate-d11 is similar to other deuterated esters, such as:
- Ethyl Butyrate-d11
- Ethyl Acetate-d11
- Ethyl Propionate-d11
Uniqueness: The uniqueness of Ethyl Caproate-d11 lies in its specific chain length and the presence of deuterium atoms. This makes it particularly useful in studies where the differentiation between hydrogen and deuterium is crucial. Its longer carbon chain compared to other deuterated esters also provides different physical and chemical properties, making it suitable for a variety of applications.
属性
CAS 编号 |
2159-19-5 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
155.281 |
IUPAC 名称 |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
InChI 键 |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
SMILES |
CCCCCC(=O)OCC |
同义词 |
Hexanoic Acid Ethyl Ester-d11; Caproic Acid Ethyl Ester-d11; Ethyl Caproate-d11; Ethyl Capronate-d11; Ethyl Hexanoate-d11; NSC 8882-d11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


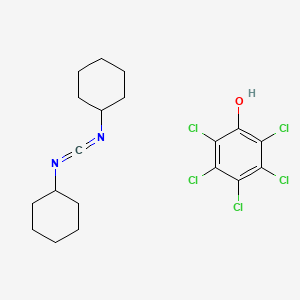
![(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B569182.png)
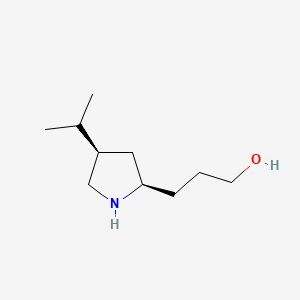
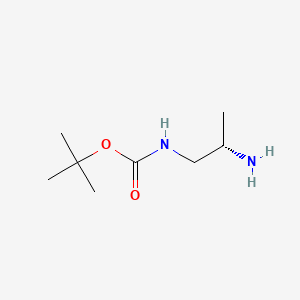
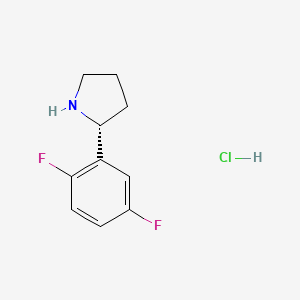
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)
